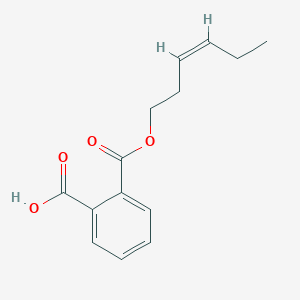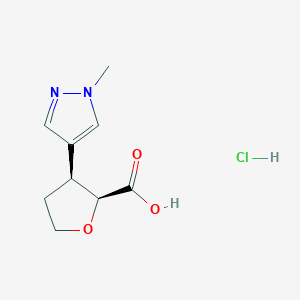
Bepotastine N-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bepotastine N-Butyl Ester is a chemical compound derived from bepotastine, which is a second-generation antihistamine. This compound is primarily used in pharmaceutical research and development as an impurity standard and reference material . Bepotastine itself is known for its effectiveness in treating allergic conditions such as allergic rhinitis and urticaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bepotastine N-Butyl Ester involves several steps. One common method starts with the reaction of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid l-menthyl ester in the presence of a base. This reaction produces (RS)-bepotastine l-menthyl ester, which is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bepotastine N-Butyl Ester, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either acids or bases, leading to the formation of carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide to hydrolyze the ester.
Reduction: Typically involves reagents like lithium aluminum hydride for the reduction of esters to alcohols.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Produces primary alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bepotastine N-Butyl Ester is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard for the development and quality control of antihistamine drugs.
Chemical Synthesis: Used in the study of esterification and hydrolysis reactions.
Biological Studies: Investigated for its potential effects on biological systems and its role in allergic reactions.
Wirkmechanismus
Bepotastine N-Butyl Ester, being a derivative of bepotastine, shares a similar mechanism of action. It acts as a non-sedating, selective antagonist of the histamine 1 (H1) receptor. This compound stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, thereby preventing tissue damage and reducing allergic inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bepotastine: The parent compound, used as an antihistamine.
Other Esters: Such as ethyl acetate and methyl butyrate, which are commonly used in various industrial applications
Uniqueness
Bepotastine N-Butyl Ester is unique due to its specific structure and its role as an impurity standard in pharmaceutical research. Unlike other esters, it is specifically designed to mimic the impurities found in bepotastine formulations, making it valuable for quality control and regulatory compliance .
Eigenschaften
Molekularformel |
C25H33ClN2O3 |
|---|---|
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
butyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C25H33ClN2O3/c1-2-3-19-30-24(29)8-6-16-28-17-13-22(14-18-28)31-25(23-7-4-5-15-27-23)20-9-11-21(26)12-10-20/h4-5,7,9-12,15,22,25H,2-3,6,8,13-14,16-19H2,1H3/t25-/m0/s1 |
InChI-Schlüssel |
MJWJWNKVPXYVJF-VWLOTQADSA-N |
Isomerische SMILES |
CCCCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Kanonische SMILES |
CCCCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)

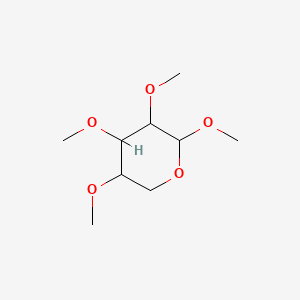
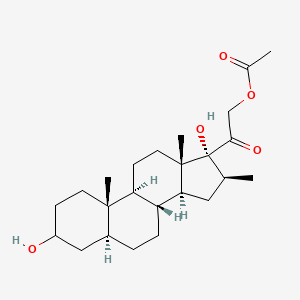
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
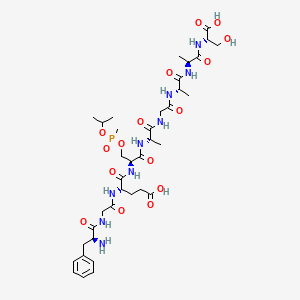
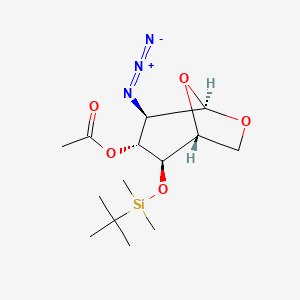
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)

